molecular formula C6H6BrN3O B112891 3-Amino-5-bromopyridine-2-carboxamide CAS No. 669066-89-1

3-Amino-5-bromopyridine-2-carboxamide

Cat. No. B112891
M. Wt: 216.04 g/mol
InChI Key: VKYMXWCCSJWUQY-UHFFFAOYSA-N
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Patent
US08975406B2

Procedure details

Tin chloride (90 g, 400 mmol) was added to a solution of 5-bromo-3-nitropicolinonitrile (17 g, 74 mmol) in methanol (800 mL) and the reaction was heated to 40° C. for 4.75 h. The solvent was removed in vacuo and toluene added and removed in vacuo. The crude was suspended in EtOAc and the mixture basified to pH 8 with saturated NaHCO3 (aq). The organic layer was separated and the aqueous slurry extracted with CHCl3 (×3). The combined organics were filtered through Celite, dried (MgSO4) and concentrated in vacuo to give crude 3-amino-5-bromopyridine-2-carboxamide which was used directly without further purification.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.[Br:6][C:7]1[CH:8]=[C:9]([N+:15]([O-])=O)[C:10]([C:13]#[N:14])=[N:11][CH:12]=1.C[OH:19]>>[NH2:15][C:9]1[C:10]([C:13]([NH2:14])=[O:19])=[N:11][CH:12]=[C:7]([Br:6])[CH:8]=1

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
17 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C#N)[N+](=O)[O-]
Name
Quantity
800 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and toluene
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous slurry extracted with CHCl3 (×3)
FILTRATION
Type
FILTRATION
Details
The combined organics were filtered through Celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=C(C1)Br)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.